N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide: is a synthetic organic compound that features a morpholinopyrimidine core linked to a pyrrole moiety via an acetamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, the morpholine ring is introduced through nucleophilic substitution reactions.
Acetamide Linkage Formation: The pyrrole moiety is then attached via an acetamide linkage, often using acylation reactions with reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- N-(6-morpholinopyrimidin-4-yl)-2-(1H-imidazol-1-yl)acetamide
Uniqueness
The uniqueness of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(10-18-3-1-2-4-18)17-12-9-13(16-11-15-12)19-5-7-21-8-6-19/h1-4,9,11H,5-8,10H2,(H,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMUDUUOZFPKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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